molecular formula C18H29ClN2O3 B13746594 Carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride CAS No. 105384-00-7

Carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride

Cat. No.: B13746594
CAS No.: 105384-00-7
M. Wt: 356.9 g/mol
InChI Key: XVKADYMNIJSMTA-UHFFFAOYSA-N
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Description

Carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C18H28N2O3·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride typically involves the reaction of 3-butoxyphenyl isocyanate with 1-ethyl-4-piperidinol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction mixture is then treated with hydrochloric acid to obtain the monohydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-butoxyphenyl)-, 1-methyl-4-piperidinyl ester
  • Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester
  • Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester

Uniqueness

Carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is unique due to its specific ester and piperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

105384-00-7

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

(1-ethylpiperidin-1-ium-4-yl) N-(3-butoxyphenyl)carbamate;chloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-3-5-13-22-17-8-6-7-15(14-17)19-18(21)23-16-9-11-20(4-2)12-10-16;/h6-8,14,16H,3-5,9-13H2,1-2H3,(H,19,21);1H

InChI Key

XVKADYMNIJSMTA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-]

Origin of Product

United States

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